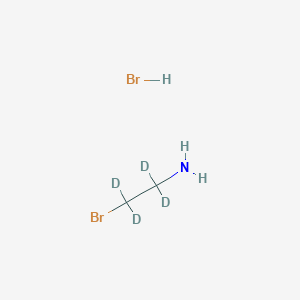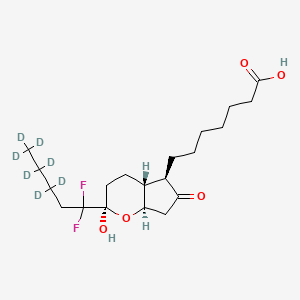
2-Chloro-N6-iso-pentenyladenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N6-iso-pentenyladenosine is a purine nucleoside analog with significant biomedical research applications. This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. Its anticancer mechanisms include the inhibition of DNA synthesis and the induction of apoptosis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N6-iso-pentenyladenosine typically involves the modification of adenosineSpecific reaction conditions and reagents used in the synthesis are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and consistency. The process may include multiple purification steps such as crystallization and chromatography to achieve the desired product quality .
化学反应分析
Types of Reactions: 2-Chloro-N6-iso-pentenyladenosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, particularly affecting the iso-pentenyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
科学研究应用
2-Chloro-N6-iso-pentenyladenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Studied for its effects on cell proliferation, apoptosis, and immune response.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
作用机制
The mechanism of action of 2-Chloro-N6-iso-pentenyladenosine involves its role as an adenosine receptor agonist. By binding to adenosine receptors, it can modulate various signaling pathways that influence cell proliferation, apoptosis, and immune response. The compound’s anticancer activity is primarily due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells .
相似化合物的比较
2-Chloro-adenosine: Another purine nucleoside analog with similar anticancer properties.
N6-iso-pentenyladenosine: Lacks the chlorine atom but shares the iso-pentenyl modification.
Uniqueness: 2-Chloro-N6-iso-pentenyladenosine is unique due to the combination of the chlorine atom and the iso-pentenyl group, which enhances its biological activity and specificity compared to other nucleoside analogs .
属性
分子式 |
C15H20ClN5O4 |
|---|---|
分子量 |
369.80 g/mol |
IUPAC 名称 |
(2R,4R,5R)-2-[2-chloro-6-(3-methylbut-2-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H20ClN5O4/c1-7(2)3-4-17-12-9-13(20-15(16)19-12)21(6-18-9)14-11(24)10(23)8(5-22)25-14/h3,6,8,10-11,14,22-24H,4-5H2,1-2H3,(H,17,19,20)/t8-,10+,11?,14-/m1/s1 |
InChI 键 |
AZELFNACVPNYND-XNZUMOJTSA-N |
手性 SMILES |
CC(=CCNC1=C2C(=NC(=N1)Cl)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O)C |
规范 SMILES |
CC(=CCNC1=C2C(=NC(=N1)Cl)N(C=N2)C3C(C(C(O3)CO)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2,5-dichloro-N-[2-[[(2S)-1-[[7-[[(2S,3R)-1-[[2-(1H-indol-3-ylmethyl)-3H-benzimidazol-5-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-7-oxoheptyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B12402483.png)

![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12402499.png)


